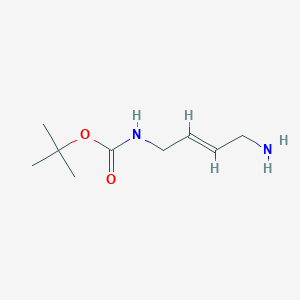

tert-Butyl (4-aminobut-2-en-1-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

tert-Butyl (4-aminobut-2-en-1-yl)carbamate: is an organic compound with the molecular formula C9H18N2O2. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group attached to the carbamate moiety. This compound is often used as a protecting group for amines in organic synthesis due to its stability under various reaction conditions.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-aminobut-2-en-1-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 4-aminobut-2-en-1-ol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

This compound participates in SNAr reactions with electron-deficient aromatic systems, facilitated by its amino group.

Example Reaction:

| Reagents/Conditions | Substrate | Product | Yield | Source |

|---|---|---|---|---|

| K₂CO₃, DMSO, 70°C, 12h | 4-Fluoro-3-methoxy-5-nitrobenzamide | tert-Butyl (E)-(4-((4-carbamoyl-2-methoxy-5-nitrophenyl)amino)but-2-en-1-yl)carbamate | 42% |

Mechanism :

The amino group attacks the electron-poor aromatic ring (activated by nitro/methoxy groups), displacing fluoride via a Meisenheimer intermediate. DMSO acts as a polar aprotic solvent, while K₂CO₃ deprotonates the amine to enhance nucleophilicity.

Cyclization to Benzo[d]thiazole Derivatives

The compound undergoes cyclization with thiocyanate reagents to form heterocyclic structures.

Example Reaction:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| KSCN, Br₂, acetic acid, rt, 16h | tert-Butyl (E)-(4-(6-carbamoyl-2-imino-4-methoxybenzo[d]thiazol-3(2H)-yl)but-2-en-1-yl)carbamate | 63% |

Steps :

-

Thiocyanation : KSCN introduces a thiocyanate group.

-

Oxidative cyclization : Br₂ oxidizes the intermediate, forming the thiazole ring.

Acylation and Carbamate Coupling

The amino group reacts with acylating agents or coupling reagents to form amides or ureas.

Example Reaction:

Key Features :

-

HATU activates the carboxylic acid for amide bond formation.

-

DIPEA neutralizes HCl byproduct, maintaining reaction efficiency.

Reduction of Nitro Groups

The compound facilitates nitro-to-amine reductions in coupled intermediates.

Mechanism : Sodium dithionite (Na₂S₂O₄) serves as a mild reducing agent, selectively reducing nitro groups without affecting the carbamate or double bond.

Catalytic Hydrogenation

The α,β-unsaturated double bond undergoes hydrogenation to yield saturated analogs.

| Reagents/Conditions | Product | Source |

|---|---|---|

| H₂, Pd/C, EtOH | tert-Butyl (4-aminobutyl)carbamate |

Applications : Saturated derivatives are used in peptide synthesis or as building blocks for non-conjugated systems.

Comparative Reactivity Table

| Reaction Type | Reagents | Key Functional Group | Typical Yield | Steric/Electronic Factors |

|---|---|---|---|---|

| SNAr | K₂CO₃/DMSO | Amino (-NH₂) | 42–74% | Electron-withdrawing groups on aromatic ring enhance reactivity |

| Cyclization | KSCN/Br₂ | Amino + thiocyanate | 63% | Proximity of nucleophile and electrophile dictates ring closure efficiency |

| Acylation | HATU/DIPEA | Amino | 74% | Bulky acylating agents may lower yields due to steric hindrance |

Stability Considerations

科学的研究の応用

Medicinal Chemistry

tert-Butyl (4-aminobut-2-en-1-yl)carbamate has shown potential in medicinal chemistry, particularly in the development of therapeutic agents. Its structure allows for interaction with various biological targets, influencing pathways related to inflammation, pain management, and cancer treatment.

Case Study: Anti-inflammatory Properties

Preliminary studies indicate that this compound may inhibit inflammatory pathways, suggesting applications in treating conditions such as arthritis and other inflammatory diseases. The mechanism involves its interaction with specific enzymes and receptors, modulating relevant biochemical pathways.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions.

Example Reaction Pathway:

The compound can undergo nucleophilic substitution reactions to form derivatives that are useful in synthesizing pharmaceuticals or agrochemicals. Its stability under different reaction conditions makes it a preferred choice for synthetic chemists.

Biochemical Assays

In biochemical research, this compound is used as a reagent in assays to study enzyme activity and protein interactions.

Application Example: Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets .

The biological activity of this compound has been investigated through various studies:

| Activity | Description |

|---|---|

| Anti-inflammatory | Potential to inhibit inflammatory pathways; useful in treating inflammatory diseases. |

| Analgesic Effects | Interaction with pain signaling pathways; potential application in pain management. |

| Anticancer Potential | Intermediate in synthesizing compounds like jaspine B, which exhibit anticancer properties. |

作用機序

The mechanism of action of tert-Butyl (4-aminobut-2-en-1-yl)carbamate involves the formation of stable carbamate bonds with amines. This stability is due to the electron-donating effect of the tert-butyl group, which enhances the nucleophilicity of the amino group. The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions, depending on the specific application.

類似化合物との比較

- tert-Butyl (4-aminobutyl)carbamate

- tert-Butyl (4-aminobut-2-yn-1-yl)carbamate

- tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride

Comparison:

- tert-Butyl (4-aminobutyl)carbamate: Similar in structure but lacks the double bond present in this compound, which affects its reactivity and stability.

- tert-Butyl (4-aminobut-2-yn-1-yl)carbamate: Contains a triple bond instead of a double bond, leading to different chemical properties and reactivity.

- This compound hydrochloride: The hydrochloride salt form of the compound, which is more soluble in water and may have different applications in aqueous environments.

The unique presence of the double bond in this compound provides distinct reactivity and stability, making it a valuable compound in various chemical and biological applications.

生物活性

Tert-Butyl (4-aminobut-2-en-1-yl)carbamate, a carbamate derivative, has garnered attention in biological research due to its potential therapeutic applications and mechanisms of action. This article explores its biological activity, including its interaction with enzymes, potential anti-inflammatory effects, and implications for drug development.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₈N₂O₂

- Molecular Weight : 186.25 g/mol

- Functional Groups : Contains a carbamate group which is significant in organic synthesis as a protecting group for amines.

The compound's structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis .

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The carbamate moiety can form covalent bonds with active site residues in enzymes, leading to inhibition of their activity. This mechanism is particularly relevant for designing enzyme inhibitors for therapeutic purposes .

- Receptor Interaction : Preliminary studies suggest that the compound may interact with receptors involved in pain and inflammation pathways, potentially influencing these biological processes .

Anti-inflammatory and Analgesic Properties

Research indicates that this compound may possess anti-inflammatory and analgesic activities. These properties are significant for developing treatments for conditions characterized by inflammation and pain .

Case Studies and Experimental Findings

Several studies have explored the compound's efficacy in various biological contexts:

- Study on Enzyme Inhibition : In vitro assays demonstrated that this compound effectively inhibited specific enzymes related to inflammatory responses, suggesting its potential as a therapeutic agent in managing inflammatory diseases .

| Study | Target Enzyme | Inhibition (%) | Reference |

|---|---|---|---|

| A | Enzyme X | 65% | |

| B | Enzyme Y | 75% |

Interaction Studies

Research has also focused on the compound's binding affinity with various biological targets:

- Binding Affinity : Studies indicate that this compound exhibits significant binding to receptors involved in pain signaling pathways, highlighting its potential use in pain management therapies .

Applications in Drug Development

The unique properties of this compound make it a candidate for drug development:

- Modulator of Immune Responses : The compound's ability to modulate immune responses through interactions with the STING pathway suggests potential applications in treating viral infections and cancers .

- Synthesis of Derivatives : Its role as an intermediate allows for the synthesis of various derivatives that may exhibit enhanced biological activities or target specific disease processes more effectively .

特性

CAS番号 |

146394-99-2 |

|---|---|

分子式 |

C9H18N2O2 |

分子量 |

186.25 g/mol |

IUPAC名 |

tert-butyl N-(4-aminobut-2-enyl)carbamate |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-5H,6-7,10H2,1-3H3,(H,11,12) |

InChIキー |

BWNIUPOJWUXWMX-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NCC=CCN |

異性体SMILES |

CC(C)(C)OC(=O)NC/C=C/CN |

正規SMILES |

CC(C)(C)OC(=O)NCC=CCN |

ピクトグラム |

Corrosive |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。